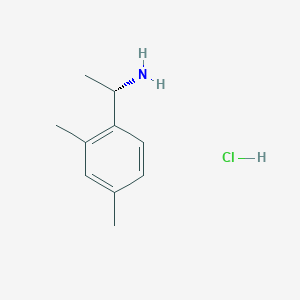(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride
CAS No.: 1305710-73-9
Cat. No.: VC8228718
Molecular Formula: C10H16ClN
Molecular Weight: 185.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1305710-73-9 |
|---|---|
| Molecular Formula | C10H16ClN |
| Molecular Weight | 185.69 |
| IUPAC Name | (1S)-1-(2,4-dimethylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)8(2)6-7;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 |
| Standard InChI Key | ZEJOLDFDJBUDBQ-FVGYRXGTSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)[C@H](C)N)C.Cl |
| SMILES | CC1=CC(=C(C=C1)C(C)N)C.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)N)C.Cl |
Introduction
(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride is a chiral organic compound with a specific stereochemistry, indicated by the "(1S)" designation. It is a hydrochloride salt of the amine compound (1S)-1-(2,4-dimethylphenyl)ethanamine. This compound is notable for its applications in chemical synthesis and pharmaceutical research due to its chiral nature and functional groups.
Synthetic Routes:
-
Reduction of Ketones: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the ketone to the amine.
-
Reductive Amination: This involves the reaction of the aldehyde with ammonia or primary amines in the presence of reducing agents.
Applications in Research and Industry
This compound is primarily used as a building block in organic synthesis due to its chiral center and functional groups. It is valuable in the development of pharmaceuticals and other biologically active molecules.
Potential Applications:
-
Pharmaceutical Synthesis: Its chiral nature makes it useful for synthesizing enantiomerically pure pharmaceutical compounds.
-
Biological Studies: It can be used to study the effects of chirality on biological activity.
Chemical Reactions and Interactions
(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions typical of amines, including oxidation, reduction, and substitution reactions.
Types of Reactions:
-
Oxidation: The amine can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).
-
Reduction: It can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
-
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume